2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC16335376
Molecular Formula: C24H28N2O2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O2 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 2-benzyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| Standard InChI | InChI=1S/C24H28N2O2/c1-17(2)25-22(27)21-19-12-6-7-13-20(19)23(28)26(24(21)14-8-9-15-24)16-18-10-4-3-5-11-18/h3-7,10-13,17,21H,8-9,14-16H2,1-2H3,(H,25,27) |
| Standard InChI Key | NECQPVOXHFGGKI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
2'-Benzyl-N-isopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is defined by the molecular formula C₂₄H₂₈N₂O₂ and a molecular weight of 376.5 g/mol. Its IUPAC name, 2-benzyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide, systematically describes the fusion of a cyclopentane ring with an isoquinoline backbone, modified by benzyl and isopropylcarboxamide substituents.
Spirocyclic Architecture
The spiro junction at the cyclopentane-isoquinoline interface creates a rigid three-dimensional framework, a feature critical for modulating biological activity in medicinal chemistry applications. Key structural attributes include:
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Spiro center: Connects the cyclopentane (five-membered aliphatic ring) and isoquinoline (bicyclic aromatic system) moieties at the 1' and 3' positions, respectively.
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Substituents: A benzyl group at the 2' position and an N-isopropyl carboxamide at the 4' position introduce steric and electronic diversity .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈N₂O₂ |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 2-benzyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| Canonical SMILES | CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
| PubChem CID | 71753572 |
Synthetic Methodology
Multi-Step Organic Synthesis
The synthesis of this spirocyclic compound typically involves sequential transformations to assemble the core structure and install substituents :
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Isoquinoline Core Formation: Friedel-Crafts acylation or Pomeranz-Fritsch cyclization may generate the isoquinoline scaffold.
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Spirocyclization: Transition-metal-catalyzed cyclization or acid-mediated ring closure integrates the cyclopentane ring.
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Functionalization: Amidation at the 4' position introduces the N-isopropyl carboxamide, while alkylation attaches the benzyl group .
Challenges and Optimization
Key challenges include controlling stereochemistry at the spiro center and minimizing side reactions during cyclization. Recent advances in asymmetric catalysis and microwave-assisted synthesis have improved yields and selectivity for similar spiro compounds .
Physicochemical Properties and Stability
Solubility and Reactivity
The compound's limited aqueous solubility (predicted logP ≈ 3.8) stems from its hydrophobic benzyl and cyclopentane groups. The amide and ketone functionalities render it susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic Characterization
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NMR: ¹H NMR spectra exhibit distinct signals for the isopropyl methyl groups (δ 1.0–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and amide NH (δ 8.1 ppm) .
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Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 377.2, consistent with the molecular weight.
Future Research Directions
Target Identification
High-throughput screening against disease-relevant protein targets (e.g., G-protein-coupled receptors, epigenetic enzymes) could elucidate therapeutic potential.
Derivative Synthesis
Modifying the benzyl or isopropyl groups may optimize pharmacokinetic properties. Introducing electron-withdrawing substituents could enhance metabolic stability .
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